molecular formula C5H2Br3NO B063131 2,4,6-Tribromopyridine 1-oxide CAS No. 170875-37-3

2,4,6-Tribromopyridine 1-oxide

Cat. No.: B063131
CAS No.: 170875-37-3
M. Wt: 331.79 g/mol
InChI Key: ZRJWVDPFQQNDSX-UHFFFAOYSA-N
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Description

2,4,6-Tribromopyridine 1-oxide is a chemical compound with the molecular formula C5H2Br3N2O. It is a solid compound that appears as yellow to orange-yellow crystals

Scientific Research Applications

  • Synthesis and Characterization : Licht and Ritter (1988) explored the synthesis of trinitropyridine derivatives, including 2,4,6-trinitropyridine, from dinitroethanol. These compounds have potential applications in explosives due to their physical, thermal, and explosive properties (Licht & Ritter, 1988).

  • Derivative Synthesis : Fallahpour and Neuburger (2001) developed an efficient method for synthesizing derivatives of 2,2′:6′,2′′-terpyridine 1′-oxides, which are related to 2,4,6-Tribromopyridine 1-oxide. These compounds have potential applications in material sciences and catalysis (Fallahpour & Neuburger, 2001).

  • Reactivity Studies : Wibaut, Bickel, and Brandon (1939) studied the reactivity of 2,4,6-tribromopyridine with ammonia, forming 2,6-diamino-4-bromopyridine, demonstrating the compound's potential in chemical synthesis and modification (Wibaut, Bickel, & Brandon, 1939).

  • Application in Energetic Materials : Research on polynitropyridines energetic compounds, including 2,4,6-triamino-3,5-dinitropyridine and its oxide, highlights their potential as insensitive high-energy explosives. These compounds are compared with traditional explosives like triaminotrinitrobenzene for detonation and safety properties (Xue-zhong, 2010).

  • Photochemistry Studies : Crabtree et al. (2008) studied the photochemistry of azidopyridine 1-oxides, which are structurally related to this compound. This research contributes to the understanding of the photochemical behavior of these compounds (Crabtree et al., 2008).

Future Directions

The future directions for the study and application of 2,4,6-Tribromopyridine 1-oxide could involve the development of new synthetic protocols and the exploration of its potential applications in the design of advanced materials, metal–organic frameworks, supramolecules, and reactive chemical intermediates .

Preparation Methods

The synthesis of 2,4,6-Tribromopyridine 1-oxide typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated

Properties

IUPAC Name

2,4,6-tribromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3NO/c6-3-1-4(7)9(10)5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWVDPFQQNDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C([N+](=C1Br)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598225
Record name 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170875-37-3
Record name Pyridine, 2,4,6-tribromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170875-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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